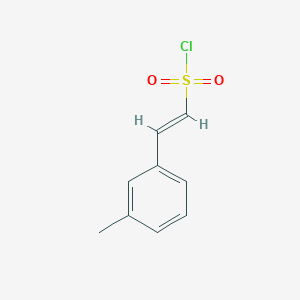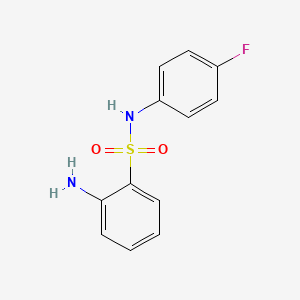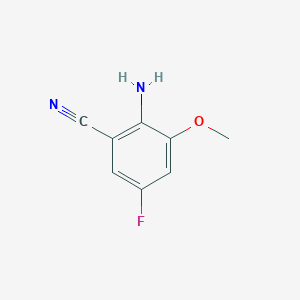
3-Fluoro-2,6-dimethylisonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-2,6-dimethylisonicotinic acid is a fluorinated derivative of isonicotinic acid. Fluorinated compounds are known for their unique properties, such as increased stability, bioavailability, and activity. These properties make them valuable in various fields, including pharmaceuticals, materials science, and molecular imaging .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 3-Fluoro-2,6-dimethylisonicotinic acid, often involves selective fluorination reactions. One common method is the fluorination of pyridine derivatives using reagents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the use of nucleophilic substitution reactions, where a fluorine atom replaces a leaving group such as bromine or chlorine on the pyridine ring .
Industrial Production Methods
Industrial production of fluorinated compounds typically involves large-scale reactions using efficient and cost-effective methods. The Suzuki-Miyaura coupling reaction is one such method, known for its mild conditions and high yields. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst .
化学反応の分析
Types of Reactions
3-Fluoro-2,6-dimethylisonicotinic acid can undergo various chemical reactions, including:
Oxidation: Conversion of methyl groups to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas (H2) and palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions where a fluorine atom replaces a leaving group on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium fluoride (NaF) or tetra-n-butylammonium fluoride (TBAF) in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of fluorinated pyridine derivatives.
科学的研究の応用
3-Fluoro-2,6-dimethylisonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a molecular probe in imaging studies due to its fluorine content.
作用機序
The mechanism of action of 3-Fluoro-2,6-dimethylisonicotinic acid involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. This can lead to changes in biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
- 3-Carboxylpyridine
- 4-Pyridinecarboxylic acid
- 2-Fluoro-3-nitrobenzoic acid
Uniqueness
3-Fluoro-2,6-dimethylisonicotinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of both fluorine and methyl groups can enhance its stability and bioavailability compared to other similar compounds .
特性
分子式 |
C8H8FNO2 |
|---|---|
分子量 |
169.15 g/mol |
IUPAC名 |
3-fluoro-2,6-dimethylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H8FNO2/c1-4-3-6(8(11)12)7(9)5(2)10-4/h3H,1-2H3,(H,11,12) |
InChIキー |
VQQVDUSUWPACLJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=N1)C)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4'-(Bis(4-formylphenyl)amino)-[1,1'-biphenyl]-3,5-dicarbaldehyde](/img/structure/B13651014.png)


![1-Phenyl-2-[(prop-2-en-1-yl)sulfanyl]ethan-1-one](/img/structure/B13651038.png)



![4-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole](/img/structure/B13651073.png)




